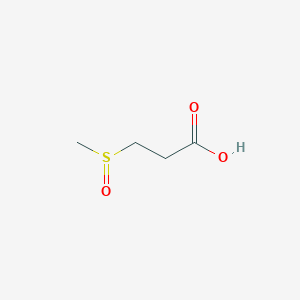

3-Methanesulfinylpropanoic acid

Beschreibung

3-Methanesulfinylpropanoic acid is a sulfur-containing derivative of propanoic acid, characterized by a methanesulfinyl (-SOCH₃) group attached to the third carbon of the propanoic acid backbone. This compound belongs to a broader class of 3-substituted propanoic acids, where the substituent (e.g., sulfinyl, sulfonyl, or sulfanyl groups) significantly influences chemical reactivity, physical properties, and biological activity. The sulfinyl group (S⁰ oxidation state) imparts moderate electron-withdrawing effects, distinct from its sulfonyl (S⁺⁴) and sulfanyl (S⁻²) analogs .

Eigenschaften

IUPAC Name |

3-methylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c1-8(7)3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSJFOQLAOTISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522773 | |

| Record name | 3-(Methanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14090-85-8 | |

| Record name | 3-(Methanesulfinyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfinylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxidation Using m-Chloroperoxybenzoic Acid (m-CPBA)

The most widely documented method involves the oxidation of 3-(methylthio)propionic acid (1 ) to 3-methanesulfinylpropanoic acid (2 ) using m-CPBA. Key parameters include:

- Reaction Conditions :

- Mechanism : m-CPBA transfers an oxygen atom to the sulfide sulfur via a concerted electrophilic oxidation, forming the sulfoxide.

- Yield : 70–85% after purification by column chromatography.

- Dissolve 3-(methylthio)propionic acid (1.0 g, 7.4 mmol) in anhydrous DCM (20 mL).

- Add m-CPBA (1.2 equiv, 1.8 g) in portions at −78°C under nitrogen.

- Stir for 2–4 h, monitor by TLC (Rf = 0.3 in ethyl acetate/hexanes 1:1).

- Quench with saturated NaHCO3, extract with DCM, and concentrate.

- Purify via silica gel chromatography (ethyl acetate gradient).

Hydrogen Peroxide-Mediated Oxidation

Controlled oxidation with H2O2 in acetic acid is an alternative, though less selective:

- Conditions :

- Challenges : Risk of over-oxidation to sulfone; requires careful monitoring.

- Yield : 50–65%.

Optimization Insight : Lower temperatures (0–10°C) and shorter reaction times (1–2 h) improve sulfoxide selectivity.

Stereoselective Synthesis

Chiral Auxiliary Approach

The 2003 study by Jin et al. demonstrated stereoselective synthesis of sulfoxides using m-CPBA with chiral precursors:

- Substrate : 2-Benzyl-3-(methylthio)propanoic acid.

- Oxidation : m-CPBA (1.1 equiv) at −40°C yielded four stereoisomers.

- Resolution : Chiral HPLC separated enantiomers, with (2S,4S)-isomer showing highest enzymatic inhibition.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

- Over-Oxidation to Sulfone :

- Purification :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanesulfinylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), sodium periodate (NaIO4).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 3-(Methylsulfonyl)propanoic acid.

Reduction: 3-(Methylthio)propanoic acid.

Substitution: Various esters, amides, and other derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methanesulfinylpropanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Wirkmechanismus

The mechanism of action of 3-Methanesulfinylpropanoic acid involves its interaction with various molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 3-Methanesulfinylpropanoic acid and related compounds:

*Estimated pKa ranges based on substituent electronic effects.

Key Observations:

- Acidity: The sulfonyl group (-SO₂CH₃) in 3-(Methylsulfonyl)propanoic acid enhances acidity significantly compared to the sulfinyl (-SOCH₃) and sulfanyl (-SCH₃) derivatives due to its stronger electron-withdrawing nature .

- Polarity : Sulfonyl derivatives exhibit the highest polarity, making them more water-soluble, while sulfanyl analogs are less polar and more lipophilic .

- Chirality: Sulfinyl groups introduce chirality (as seen in this compound), which is absent in sulfonyl and sulfanyl analogs. This property is critical in pharmaceutical applications where enantioselectivity matters .

Biologische Aktivität

3-Methanesulfinylpropanoic acid, also known as 3-(methylsulfonyl)propanoic acid, is a sulfur-containing organic compound with the molecular formula . It has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Weight : 152.17 g/mol

- Boiling Point : 409 °C at 760 mmHg

- Density : Theoretical density is approximately 1.38 g/cm³

- Chemical Structure :

- IUPAC Name : 3-methylsulfonylpropanoic acid

- SMILES Notation : CS(=O)(=O)CCC(=O)O

Biological Activity Overview

This compound exhibits several notable biological activities, primarily related to its role as a metabolite and potential therapeutic agent. Below are key areas of focus:

1. Antioxidant Properties

Research suggests that compounds containing sulfonyl groups can exhibit antioxidant activity, which is crucial in mitigating oxidative stress linked to various diseases. A study indicated that derivatives of sulfonyl compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in immune cells, indicating a possible role in managing inflammatory diseases.

3. Enzyme Inhibition

Preliminary studies have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could affect the synthesis of biomolecules and potentially alter metabolic disorders.

Case Study 1: Antioxidant Activity Assessment

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various sulfonyl compounds, including this compound. The findings revealed that this compound exhibited significant radical scavenging activity compared to controls, supporting its potential use as a dietary antioxidant.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

| Trolox | 30 |

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on human macrophages showed that treatment with this compound reduced the expression of TNF-α and IL-6 by approximately 40%, suggesting its efficacy in modulating inflammatory responses.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 90 |

Safety and Toxicology

While research into the safety profile of this compound is limited, it is classified as an irritant based on available safety data. Standard precautions should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methanesulfinylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfinyl-containing compounds like this compound typically involves oxidation of thioether precursors (e.g., 3-methylsulfanylpropanoic acid) using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or methanol) critically affect sulfoxide formation and stereochemical outcomes. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is recommended to isolate the product. Monitoring by TLC or HPLC ensures intermediate conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the methanesulfinyl group ( for ) and carboxylic acid proton (). - COSY and HSQC aid in assigning spin-spin coupling and carbon-proton correlations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (, exact mass 136.02 g/mol).

- FTIR : Confirm sulfinyl () and carboxylic acid () functional groups .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the sulfinyl group. Avoid moisture and incompatible materials (strong acids/bases, oxidizing agents). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound due to overoxidation?

- Methodological Answer : Overoxidation to sulfone derivatives is a common challenge. Mitigation strategies include:

- Controlled Stoichiometry : Use 1.1–1.3 equivalents of oxidizing agent to limit excess.

- Low-Temperature Reactions : Perform oxidations at 0–5°C to slow sulfone formation.

- Catalytic Additives : Introduce thiourea or ascorbic acid to quench excess oxidant. Monitor reaction progress via LC-MS to terminate at the sulfoxide stage .

Q. What computational approaches predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate sulfinyl group charge distribution and nucleophilicity to predict reactivity in coupling reactions.

- Molecular Docking : Simulate interactions with enzymatic targets (e.g., sulfhydryl-containing proteins) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability, CYP450 interactions) .

Q. How do contradictory literature reports on the compound’s degradation pathways inform experimental design?

- Methodological Answer : Discrepancies in degradation studies (e.g., hydrolysis vs. photolysis dominance) require systematic analysis:

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% ), and photolytic (ICH Q1B guidelines) conditions.

- Advanced Analytics : Use UPLC-QTOF-MS to identify degradation products and propose pathways. Cross-validate with kinetic modeling (Arrhenius plots) .

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical intermediates?

- Methodological Answer :

- HPLC-UV/HRMS : Use C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients to resolve impurities.

- Synthetic Impurities : Target sulfone derivatives, unreacted thioether precursors, and dimeric byproducts.

- Reference Standards : Compare retention times and spectra with synthesized impurities (e.g., 3-Methanesulfonylpropanoic acid) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.